molecular formula C6H13ClN2O3S B2944965 Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride CAS No. 2375270-32-7

Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride

Cat. No.: B2944965
CAS No.: 2375270-32-7
M. Wt: 228.69
InChI Key: UKQXZRNTNJOZGT-UHFFFAOYSA-N
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Description

“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2 . It is also known as "methyl 3-azetidinecarboxylate hydrochloride" . This compound is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of azetidines, such as “this compound”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 151.59 . and a boiling point of 187°C to 192°C . It is soluble in water .

Scientific Research Applications

Prodrug Development and Enhancements

One notable application is in the development of prodrugs, such as strategies for designing 5'-O-ester prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT) to treat HIV infection. These strategies aim to overcome AZT's limitations by improving anti-HIV activity, enhancing blood-brain barrier penetration, and modifying pharmacokinetic properties. The ester conjugates, including cyclic 5'-O-carboxylic acids and amino acids derivatives, are highlighted for their potential to be converted to AZT or its monophosphate, thereby prolonging its duration of action and decreasing toxicity (Parang, Wiebe, & Knaus, 2000).

Synthesis of Azetidine Derivatives

The synthesis of azetidine derivatives is another crucial area of research. Studies have described the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various side chains, serving as tools for studying peptide activity. Such endeavors enhance our understanding of the influence of conformation on peptide activity, illustrating the compound's utility in biochemical research (Sajjadi & Lubell, 2008).

Investigating Hydrolytic Degradation

Research on the hydrolytic degradation of chemicals, such as the herbicide azimsulfuron, involves Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride. These studies are crucial for understanding the environmental impact of such compounds, focusing on the formation of metabolites under different pH conditions and their identification through advanced analytical techniques (Boschin et al., 2007).

Safety and Hazards

“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to be stored under inert gas and away from moisture .

Properties

IUPAC Name

methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S.ClH/c1-11-6(9)5-3-8(4-5)12(2,7)10;/h5,7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQXZRNTNJOZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)S(=N)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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